Nyssoside
Overview
Description
Nyssoside is a glycoside that was isolated and structurally determined from the bark of Nyssa sinensis Oliv . It was elucidated as 3^-O-methyl-3,4-O,O-methylideneellagic acid-4^-O-beta-D-glucopyranoside based on its chemical properties and spectral data .
Molecular Structure Analysis
Nyssoside has a molecular formula of C22H18O13 . Its exact mass is 490.07474062 g/mol . The IUPAC name for Nyssoside is 12-methoxy-13- [ (2 S ,3 R ,4 S ,5 S ,6 R )-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo [9.6.2.0 2,6 .0 8,18 .0 15,19 ]nonadeca-1 (18),2 (6),7,11 (19),12,14-hexaene-9,16-dione .
Chemical Reactions Analysis
Nyssoside, an ellagic acid derivative, has significant antioxidant activity and shows antibacterial activity against different pathogenic bacteria . It exhibits significant antioxidant activity by scavenging the DPPH radicals .
Physical And Chemical Properties Analysis
Nyssoside has a molecular weight of 490.4 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 13 . It also has a rotatable bond count of 4 .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Biomedical Sciences , specifically Diabetes Research .
Summary of the Application
Nyssoside is a natural compound derived from Nyssa sylvatica tree bark and is used in the research of diabetes . It shows potential for developing new therapies targeting diabetes research .
Methods of Application or Experimental Procedures
Anti-Inflammatory Properties
Specific Scientific Field
This application falls under the field of Pharmacology and Immunology , specifically in the study of Anti-Inflammatory Properties .
Summary of the Application
Nyssoside exhibits potent anti-inflammatory properties and has been shown to inhibit the production of prostaglandins in mouse peritoneal macrophages .
Results or Outcomes
Nyssoside has been shown to inhibit the production of prostaglandins in mouse peritoneal macrophages . This suggests that Nyssoside could potentially be used as an anti-inflammatory agent.
Cancer Research
Specific Scientific Field
This application falls under the field of Oncology , specifically Cancer Research .
Results or Outcomes
Neurodegenerative Diseases Research
Specific Scientific Field
This application falls under the field of Neuroscience , specifically in the study of Neurodegenerative Diseases .
Results or Outcomes
Microbial Research
Specific Scientific Field
This application falls under the field of Microbiology , specifically in the study of Microbial Interactions and Pathogenesis .
Results or Outcomes
Liver Diseases Research
Specific Scientific Field
This application falls under the field of Hepatology , specifically in the study of Liver Diseases .
Safety And Hazards
According to the Material Safety Data Sheet for Nyssoside , it is recommended to avoid dust formation and breathing vapors, mist, or gas. In case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes. If Nyssoside comes into contact with skin, flush skin with plenty of water while removing contaminated clothing and shoes . In case of ingestion, do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water .
properties
IUPAC Name |
12-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O13/c1-29-16-9(32-22-15(26)14(25)13(24)10(4-23)33-22)3-7-11-12-6(20(27)34-18(11)16)2-8-17(31-5-30-8)19(12)35-21(7)28/h2-3,10,13-15,22-26H,4-5H2,1H3/t10-,13-,14+,15-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBCRZZTWJVLJV-CGWYSGAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC5=C(C(=C43)OC2=O)OCO5)OC6C(C(C(C(O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC5=C(C(=C43)OC2=O)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nyssoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.